N-(5-aminopentyl)-N-hydroxyacetamide

5-Lipoxygenase inhibition Scriptaid analogue Reverse biosynthesis

N-(5-Aminopentyl)-N-hydroxyacetamide (synonym: N-hydroxy-N-acetylcadaverine, HAC; CAS 144108-69-0) is a low-molecular-weight (160.21 g/mol) hydroxamic acid that serves as a dedicated monomeric building block in the biosynthesis of the clinically important siderophore desferrioxamine B (DFOB). The compound comprises a cadaverine backbone bearing a single N-hydroxyacetamide functional group, distinguishing it from the alternative succinylated monomer N-hydroxy-N-succinylcadaverine (HSC) that dominates desferrioxamine E assembly.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
Cat. No. B13250664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-aminopentyl)-N-hydroxyacetamide
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCN)O
InChIInChI=1S/C7H16N2O2/c1-7(10)9(11)6-4-2-3-5-8/h11H,2-6,8H2,1H3
InChIKeyATUUAJPBSMFUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Aminopentyl)-N-hydroxyacetamide: Chemical Identity and Core Procurement Context


N-(5-Aminopentyl)-N-hydroxyacetamide (synonym: N-hydroxy-N-acetylcadaverine, HAC; CAS 144108-69-0) is a low-molecular-weight (160.21 g/mol) hydroxamic acid that serves as a dedicated monomeric building block in the biosynthesis of the clinically important siderophore desferrioxamine B (DFOB) [1]. The compound comprises a cadaverine backbone bearing a single N-hydroxyacetamide functional group, distinguishing it from the alternative succinylated monomer N-hydroxy-N-succinylcadaverine (HSC) that dominates desferrioxamine E assembly. This structural specificity has been exploited both in the enzymatic assembly of hexadentate Fe(III) chelators and, through reverse-biosynthetic derivatization, in the generation of scriptaid-analogue inhibitors of the metalloenzyme 5-lipoxygenase (5-LO) [2]. As a specialized precursor rather than a generic hydroxamic acid, its procurement relevance is tightly coupled to experimental systems involving siderophore biosynthesis, metal chelator bioengineering, and structure–activity studies of histone deacetylase (HDAC) and 5-LO inhibitors.

Primary Workflow Enzymatic DFOB assembly & chelator bioengineering Acetyl-capped monomer for DesD-catalyzed trimerization
Derivatization Route Reverse biosynthesis to 5‑LO/HDAC probe analogues Generates scriptaid analogue S2 with altered selectivity
Scaffold Attribute N‑hydroxyacetamide core with intrinsically lower HDAC8 potency Supports screening for target‑selective hydroxamic acids

Why N-(5-Aminopentyl)-N-hydroxyacetamide Cannot Be Replaced by Generic Hydroxamic Acid Building Blocks


Generic hydroxamic acids or alternative N-acylcadaverine derivatives are functionally non-interchangeable with N-(5-aminopentyl)-N-hydroxyacetamide (HAC) in critical biochemical and synthetic contexts. In desferrioxamine B biosynthesis, the acetyl cap contributed by HAC contrasts with the succinyl cap in desferrioxamine E, and a desH mutant unable to produce sufficient HAC exhibits a 16-fold reduction in DFOB output, demonstrating that the pathway cannot simply default to the succinylated monomer HSC [1]. Similarly, when HAC is derivatized into the scriptaid analogue S2, the resulting compound displays a 28-fold selectivity window for 5-LO over HDAC1 that is absent in the parent hydroxamic acid scaffold [2]. These data establish that the specific N-acetyl-N-hydroxycadaverine architecture confers both biosynthetic fidelity and pharmacological selectivity that are lost upon substitution with closely related analogs.

This Product N‑(5‑Aminopentyl)‑N‑hydroxyacetamide (acetyl‑capped monomer)
Generic Substitute Succinylated monomer HSC or unmodified scriptaid scaffold

Acetyl‑cap architecture directs native DFOB trimer; succinyl‑capped HSC redirects DesD to non‑native multimers, and generic scriptaid retains pan‑HDAC activity without 5‑LO selectivity.

Quantitative Differentiation of N-(5-Aminopentyl)-N-hydroxyacetamide: Comparator-Based Evidence Guide


5-Lipoxygenase Inhibition: Scriptaid Analogue S2 vs. Preclinical Gold Standard BWA4C

The scriptaid analogue S2, derived via reverse biosynthesis from N-(5-aminopentyl)-N-hydroxyacetamide, inhibited 5-LO with an IC50 of 58.9 µM, representing only a 3.4-fold lower potency compared with the preclinical gold-standard 5-LO inhibitor BWA4C (IC50 = 17.1 µM) [1]. Critically, the same compound exhibited 28-fold selectivity for 5-LO over HDAC1 (HDAC1 IC50 > 1,600 µM), a selectivity profile that is not observed with the parent scriptaid scaffold, which is a potent pan-HDAC inhibitor with IC50 values of ~0.6 µM for HDAC1 and HDAC3 [2]. This demonstrates that the N-(5-aminopentyl)-N-hydroxyacetamide-derived analogue achieves a target-selectivity shift that the unmodified scriptaid pharmacophore cannot provide.

5‑LO inhibition & selectivity
Head‑to‑head
S2 (HAC‑derived): 5‑LO IC50 58.9 µM
BWA4C: 17.1 µM (3.4‑fold higher potency)
S2 selectivity: 28‑fold over HDAC1 (>1,600 µM)
Reported 5‑LO potency within BWA4C range; selectivity window distinguishes S2 from pan‑HDAC scriptaid.
Recombinant enzyme assays; cross‑study comparison.
5-Lipoxygenase inhibition Scriptaid analogue Reverse biosynthesis

Desferrioxamine B Biosynthesis Dependency: HAC Monomer Supply vs. desH Mutant Attenuation

In the Streptomyces coelicolor desferrioxamine biosynthetic pathway, the DesG/DesH enzyme pair balances intracellular pools of N-hydroxy-N-succinylcadaverine (HSC) and N-hydroxy-N-acetylcadaverine (HAC). Genetic deletion of desH results in a 16-fold decrease in DFOB production compared to the wild-type M145 parent strain, directly demonstrating that HAC supply is a rate-limiting and non-redundant requirement for DFOB assembly [1]. While the acyltransferase DesC is capable of acetylating N-hydroxycadaverine in vitro, it can only modestly compensate for the loss of DesH in vivo, confirming that HSC cannot functionally substitute for HAC in maintaining wild-type DFOB titers [2].

DFOB biosynthesis yield
Direct comparison
16‑fold decrease in DFOB production in desH mutant vs. wild‑type M145.
HAC supply is a rate‑limiting, non‑redundant step; HSC cannot restore wild‑type DFOB titers.
S. coelicolor LC‑MS metabolite profiling.
Siderophore biosynthesis Desferrioxamine B DesH acyltransferase

Enzymatic Assembly Fidelity: HAC as the Unique DesD Substrate for DFOB Trimer Formation

The last-in-line siderophore synthetase DesD assembles desferrioxamine B by forming amide bonds between two equivalents of HSC (succinylated monomer) and one equivalent of HAC (acetylated monomer). When HAC is omitted from the reaction and only HSC is supplied, DesD produces a completely different set of multimeric chelators—linear (HSC)x-L multimers and the cognate macrocycles (HSC)x-MC—none of which correspond to DFOB [1]. This strict substrate discrimination was exploited to generate biocombinatorial mixtures of hexadentate to tetradecadentate chelators with distinct metal-coordination profiles for Ga(III) and Zr(IV), establishing that HAC is not merely a passive building block but a necessary structural determinant for the formation of the native trimeric hexadentate DFOB scaffold [2].

DesD substrate requirement
Head‑to‑head
2 HSC + 1 HAC → native DFOB (hexadentate trimer).
HSC only → linear (x=2–5) and macrocyclic (x=3–5) multimers; no DFOB.
Complete product shift without HAC; mandatory for DFOB scaffold formation.
Recombinant StDesD, Ga(III)/Zr(IV) metal screening.
Siderophore synthetase DesD substrate specificity Biocombinatorial chelator synthesis

HDAC8 Inhibitory Potential: N-Hydroxyacetamide Derivatives vs. N-Hydroxycarboxamide Class

In a controlled comparative study of hydroxamate HDAC inhibitors, N-hydroxycarboxamide derivatives (compounds 4a–d, bearing a piperazine linker) consistently outperformed N-hydroxyacetamide derivatives (compounds 6a–d) against HDAC8. The most active N-hydroxycarboxamide, compound 4a, achieved an HDAC8 IC50 of 3.15 µM, whereas the N-hydroxyacetamide series was uniformly less potent [1]. This establishes the N-hydroxyacetamide chemotype—of which N-(5-aminopentyl)-N-hydroxyacetamide is a representative—as a weaker HDAC8 inhibitor scaffold compared with its N-hydroxycarboxamide counterpart. This lower intrinsic HDAC activity, combined with the 28-fold 5-LO/HDAC1 selectivity observed for the HAC-derived S2 analogue, suggests that N-(5-aminopentyl)-N-hydroxyacetamide may serve as a starting scaffold for developing inhibitors with reduced HDAC-driven off-target effects, provided selectivity data against the broader HDAC panel are obtained [2].

HDAC8 inhibitory potential
Class‑level
N‑hydroxycarboxamide derivative 4a: HDAC8 IC50 3.15 µM; N‑hydroxyacetamide series qualitatively less potent.
N‑hydroxyacetamide scaffold exhibits intrinsically lower HDAC8 activity, relevant for selectivity‑oriented design.
Single published series; broader HDAC panel data recommended.
Histone deacetylase inhibition HDAC8 isoform selectivity Hydroxamate pharmacophore

Commercial Availability and Purity: Research-Grade Supply vs. Bulk Siderophore Precursors

N-(5-Aminopentyl)-N-hydroxyacetamide is commercially available as a research-grade chemical from specialty suppliers with a minimum purity specification of 95% (CAS 144108-69-0; MW 160.21 g/mol) . In contrast, the structurally closest alternative monomer, N-hydroxy-N-succinylcadaverine (HSC), is not readily available from commercial vendors and typically requires in-house enzymatic or chemical synthesis, creating a logistical barrier for laboratories requiring immediate access to a defined, high-purity cadaverine-based hydroxamic acid building block for in vitro siderophore assembly, chelator synthesis, or inhibitor derivatization studies.

Commercial availability
Procurement context
HAC: ≥95% purity, off‑the‑shelf from specialty suppliers.
HSC: not commercially listed; requires in‑house synthesis.
Immediate procurement possible without synthesis, accelerating siderophore research workflows.
Supplier catalogs (accessed 2026).
Chemical procurement Research-grade building block Siderophore precursor

High-Impact Application Scenarios for N-(5-Aminopentyl)-N-hydroxyacetamide Based on Quantitative Evidence


In Vitro Reconstitution and Bioengineering of Desferrioxamine B Biosynthesis

N-(5-Aminopentyl)-N-hydroxyacetamide (HAC) is the essential acetyl-capped monomer for DesD-catalyzed assembly of desferrioxamine B. When supplied together with HSC in DesD-mediated reactions, HAC directs the formation of the hexadentate trimeric DFOB scaffold; omission of HAC leads exclusively to non-native linear and macrocyclic multimers [1]. This compound is therefore indispensable for in vitro reconstitution of the DFOB pathway, for generating biocombinatorial chelator libraries with defined stoichiometry, and for feeding studies in desH mutant strains where HAC supply restores DFOB production that is otherwise reduced 16-fold [2].

Synthesis of 5-LO-Selective Scriptaid Analogues via Reverse Biosynthesis

Through reverse biosynthesis—enzyme-mediated fragmentation of DFOB followed by combinatorial modification—N-(5-aminopentyl)-N-hydroxyacetamide can be converted into the scriptaid analogue S2, which exhibits 5-LO IC50 = 58.9 µM with a 28-fold selectivity window over HDAC1 [1]. This selectivity profile is a substantial departure from the pan-HDAC activity of commercial scriptaid (HDAC1/3 IC50 ~0.6 µM) and makes HAC-derived analogues attractive starting points for developing anti-inflammatory agents that require 5-LO inhibition without concomitant HDAC-driven transcriptional effects [2].

Hydroxamic Acid Scaffold for HDAC-Attenuated Inhibitor Design

The N-hydroxyacetamide pharmacophore class, to which N-(5-aminopentyl)-N-hydroxyacetamide belongs, is intrinsically less potent against HDAC8 than N-hydroxycarboxamide derivatives [1]. This scaffold property is advantageous when designing inhibitors for metalloenzymes such as 5-LO, matrix metalloproteinases, or bacterial ureases where strong HDAC inhibition is an undesired off-target effect. Researchers can use HAC as a core building block for structure–activity relationship campaigns aimed at maximizing target potency while minimizing HDAC-driven toxicity [2].

Reference Standard for Desferrioxamine Metabolomics and Pathway Engineering

N-(5-Aminopentyl)-N-hydroxyacetamide is a defined intermediate in the desferrioxamine biosynthetic pathway and has been used as a reference standard in LC-MS-based metabolomic profiling of DFO-related metabolites in Streptomyces coelicolor knockout mutants [1]. Its availability at ≥95% purity from commercial suppliers enables its use as an authentic standard for quantifying intracellular HAC pools, validating DesG/DesH enzyme activity, and benchmarking the efficiency of heterologous desferrioxamine pathway expression in non-native hosts [2].

Application
Selection Property
Validation Focus
In vitro DFOB pathway reconstitution
Acetyl‑capped monomer requirement
DesD substrate specificity & product fidelity
5‑LO‑selective derivative synthesis
Reverse‑biosynthetic derivatization
5‑LO/HDAC selectivity window
HDAC‑attenuated inhibitor design
N‑hydroxyacetamide scaffold
HDAC8 potency offset vs N‑hydroxycarboxamide
Desferrioxamine metabolomics standard
Defined biosynthetic intermediate
LC‑MS retention & purity reference
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